molecular formula C12H10N2S B2922343 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone CAS No. 53663-31-3

3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone

Cat. No.: B2922343
CAS No.: 53663-31-3
M. Wt: 214.29 g/mol
InChI Key: WMEUJJQLMPZYQB-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a compound that belongs to the class of isoquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone typically involves the reaction of isoquinoline derivatives with thiophene-based compounds. One efficient approach is the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves its interaction with androgen receptors. As an antagonist, it binds to these receptors, inhibiting their activity and thereby suppressing the growth of androgen-dependent cancer cells . The molecular pathways involved include the disruption of androgen receptor signaling, which is crucial for the proliferation of certain cancer cells.

Comparison with Similar Compounds

Properties

CAS No.

53663-31-3

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-methylbenzo[e][1,3]benzothiazol-2-imine

InChI

InChI=1S/C12H10N2S/c1-14-11-9-5-3-2-4-8(9)6-7-10(11)15-12(14)13/h2-7,13H,1H3

InChI Key

WMEUJJQLMPZYQB-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=N

solubility

not available

Origin of Product

United States

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